![molecular formula C18H19N3O4 B12464075 N-[4-(butanoylamino)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B12464075.png)
N-[4-(butanoylamino)phenyl]-3-methyl-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butanamidophenyl)-3-methyl-4-nitrobenzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a butanamide group attached to a phenyl ring, which is further connected to a methyl-nitrobenzamide moiety. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butanamidophenyl)-3-methyl-4-nitrobenzamide typically involves a multi-step process. One common method starts with the nitration of 3-methylbenzamide to introduce the nitro group. This is followed by the acylation of the resulting nitro compound with butanoyl chloride in the presence of a suitable base, such as pyridine, to form the butanamide derivative. The final step involves the coupling of the butanamide derivative with 4-aminophenyl to yield N-(4-butanamidophenyl)-3-methyl-4-nitrobenzamide.
Industrial Production Methods
Industrial production of N-(4-butanamidophenyl)-3-methyl-4-nitrobenzamide may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time. Additionally, industrial methods may employ continuous flow reactors and automated systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-butanamidophenyl)-3-methyl-4-nitrobenzamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Hydroxylamines, amines.
Substitution: Halogenated derivatives, nitro derivatives.
Applications De Recherche Scientifique
N-(4-butanamidophenyl)-3-methyl-4-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(4-butanamidophenyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, the compound’s nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
N-(4-butanamidophenyl)-3-methyl-4-nitrobenzamide can be compared with other similar compounds, such as:
N-(4-butanamidophenyl)octanamide: Differing by the length of the alkyl chain, which can affect its solubility and biological activity.
N-(4-butanamidophenyl)-2-ethoxybenzamide: Featuring an ethoxy group instead of a nitro group, which can influence its reactivity and interactions with biological targets.
N-(4-butanamidophenyl)-2-chloro-5-iodobenzamide: Containing halogen substituents that can alter its chemical and physical properties.
The uniqueness of N-(4-butanamidophenyl)-3-methyl-4-nitrobenzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C18H19N3O4 |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
N-[4-(butanoylamino)phenyl]-3-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C18H19N3O4/c1-3-4-17(22)19-14-6-8-15(9-7-14)20-18(23)13-5-10-16(21(24)25)12(2)11-13/h5-11H,3-4H2,1-2H3,(H,19,22)(H,20,23) |
Clé InChI |
SGCDQLXJGHOVDP-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


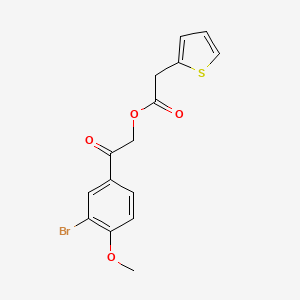
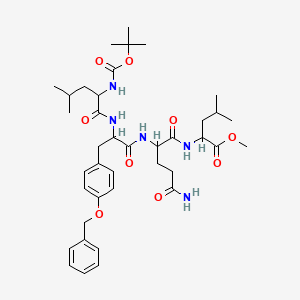
![ethyl 6-bromo-1,2-dimethyl-5-{[(4-methylphenyl)sulfonyl]oxy}-1H-indole-3-carboxylate](/img/structure/B12464002.png)
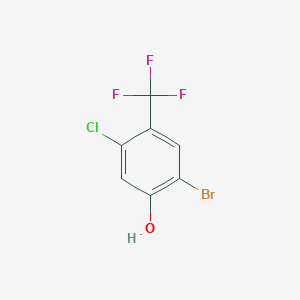
![2-oxo-2-phenylethyl 6-bromo-2-[4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12464011.png)
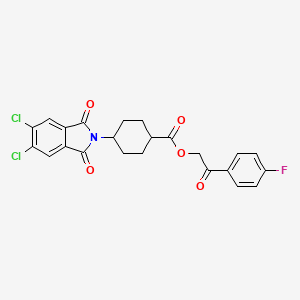
![3-Hydroxy-5-oxo-5-[(4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)methoxy]-3-{[(4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)methoxy]carbonyl}pentanoic acid](/img/structure/B12464029.png)
![ethyl 4-[5-nitro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate](/img/structure/B12464030.png)
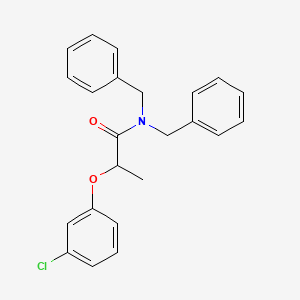
![Propyl 4-({[(4-ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B12464033.png)
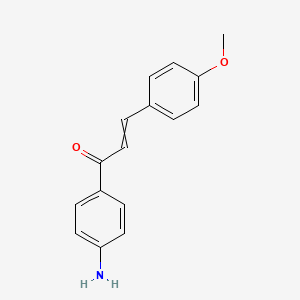
![4-methyl-N-[4-(methylamino)-9,10-dioxoanthracen-1-yl]benzenesulfonamide](/img/structure/B12464035.png)
![N-(2-ethoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12464036.png)
![Phenyl 4-{[(4-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12464058.png)
